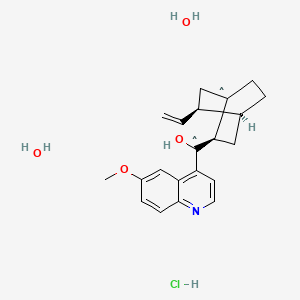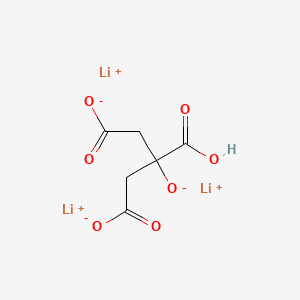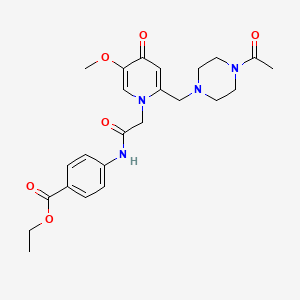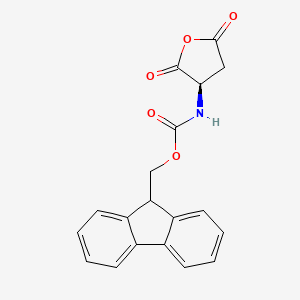![molecular formula C6H5N3OS B12345598 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings in its structure provides multiple reactive sites, making it a versatile scaffold for the development of new drugs and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of 2-amino-4-iminothiazolidine hydrochlorides with aromatic or aliphatic aldehydes and Meldrum’s acid . Another method involves the [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . These reactions are usually carried out under mild conditions, often at room temperature, and do not require catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using readily available starting materials and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and adenosine receptor antagonists . The compound’s ability to interact with multiple molecular targets makes it a versatile agent in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A core structural motif in many natural products and pharmaceuticals.
Pyridine: A basic heterocyclic compound with wide-ranging applications in chemistry and medicine.
Thiazolo[4,5-b]pyridines: A class of compounds that share the fused thiazole-pyridine structure and exhibit similar biological activities.
Uniqueness
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific fusion of thiazole and pyridine rings, which provides multiple reactive sites for chemical modification. This structural feature allows for the development of a diverse range of derivatives with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C6H5N3OS |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-3H,(H2,7,8,9,10) |
InChI-Schlüssel |
WTZOTPRGKICNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C2C1SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)
![(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12345551.png)

![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)




![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)

